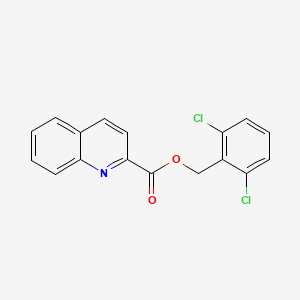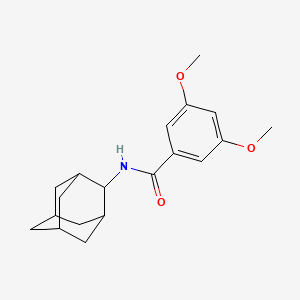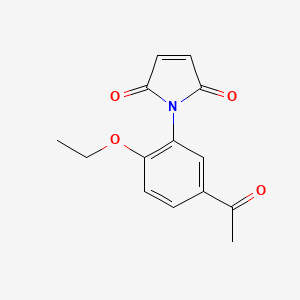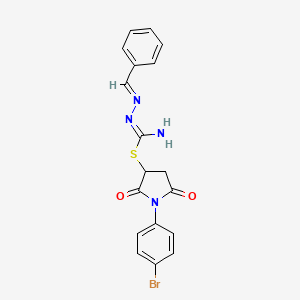
2,6-dichlorobenzyl 2-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzyl 2-quinolinecarboxylate (DCBQ) is a synthetic compound that has been widely used in scientific research for its diverse biochemical and physiological effects. DCBQ belongs to the family of quinolinecarboxylates, which are known to exhibit antimicrobial, antifungal, and antiviral properties. DCBQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate is not fully understood. However, it is believed that 2,6-dichlorobenzyl 2-quinolinecarboxylate exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses.
Biochemical and Physiological Effects:
2,6-dichlorobenzyl 2-quinolinecarboxylate has diverse biochemical and physiological effects. In cancer cells, 2,6-dichlorobenzyl 2-quinolinecarboxylate induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate inhibits viral replication by inhibiting reverse transcriptase activity. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichlorobenzyl 2-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery research. However, 2,6-dichlorobenzyl 2-quinolinecarboxylate also has some limitations for lab experiments. It is a relatively toxic compound that requires careful handling and disposal. In addition, the mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate is not fully understood, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 2,6-dichlorobenzyl 2-quinolinecarboxylate research. In cancer research, 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further studied for its potential therapeutic applications in combination with other anticancer drugs. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further studied for its potential therapeutic applications in combination with other antiviral drugs. In addition, the mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further elucidated to identify new therapeutic targets for drug discovery research.
Métodos De Síntesis
2,6-dichlorobenzyl 2-quinolinecarboxylate is synthesized by the reaction of 2,6-dichlorobenzyl chloride with 2-quinolinecarboxylic acid in the presence of a base catalyst. The reaction yields 2,6-dichlorobenzyl 2-quinolinecarboxylate as a white crystalline solid with a melting point of 218-220°C. The purity of 2,6-dichlorobenzyl 2-quinolinecarboxylate can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. In cancer research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,6-dichlorobenzyl 2-quinolinecarboxylate exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to have anti-inflammatory and antiviral properties. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methyl quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c18-13-5-3-6-14(19)12(13)10-22-17(21)16-9-8-11-4-1-2-7-15(11)20-16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVIQOQLRUNLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorophenyl)methyl quinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)




![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
